molecular formula C24H26N4O5 B12450936 N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid

N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid

Cat. No.: B12450936
M. Wt: 450.5 g/mol
InChI Key: NAEUGRPISCANHO-UHFFFAOYSA-N
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Description

N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. This particular compound is often used in research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors. This interaction can lead to various physiological effects, such as modulation of neurotransmission and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide is unique due to its specific structure, which allows it to interact with multiple molecular targets. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEUGRPISCANHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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